(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol
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Overview
Description
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a methoxy group, a trifluoromethyl-substituted pyrimidine ring, and an azaspiro nonane core. Its intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azaspiro nonane core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the trifluoromethyl-substituted pyrimidine ring: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced using a suitable trifluoromethylated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It can be used as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonan-1-ol: Similar structure but with a phenyl ring instead of a pyrimidine ring.
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyridine-2-yl]-7-azaspiro[3.5]nonan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of (1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol lies in its specific combination of functional groups and its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-22-11-8-10(21)13(11)3-6-20(7-4-13)12-18-5-2-9(19-12)14(15,16)17/h2,5,10-11,21H,3-4,6-8H2,1H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLVRULUSQRQQS-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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